3,4-Dichloro-2-propoxypyridine
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Overview
Description
3,4-Dichloro-2-propoxypyridine: is an organic compound with the molecular formula C8H9Cl2NO and a molecular weight of 206.07 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and a propoxy group at the 2nd position on the pyridine ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-propoxypyridine typically involves the reaction of 3,4-dichloropyridine with propyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the propoxy group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques like gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2-propoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include N-oxides of this compound.
Reduction: Products include amine derivatives of the compound.
Scientific Research Applications
Chemistry: 3,4-Dichloro-2-propoxypyridine is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of complex molecules used in various applications.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-propoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3,4-Dichloropyridine: Lacks the propoxy group and has different reactivity and applications.
2,3-Dichloro-5-propoxypyridine: Similar structure but with different substitution pattern, leading to different chemical properties.
3,5-Dichloro-2-propoxypyridine: Another isomer with different substitution pattern.
Uniqueness: 3,4-Dichloro-2-propoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and propoxy groups on the pyridine ring makes it a valuable intermediate in various synthetic processes and applications.
Properties
IUPAC Name |
3,4-dichloro-2-propoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-2-5-12-8-7(10)6(9)3-4-11-8/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXXPHVHVMGADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CC(=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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